2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride is a chemical compound with the molecular formula C7H4ClFINO and a molecular weight of 299.47 g/mol . This compound is characterized by the presence of fluorine, iodine, and chlorine atoms, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
One common method involves the reaction of 2-fluoro-5-iodoaniline with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The hydroxylamine group can be oxidized to a nitroso or nitro group, while reduction can convert it to an amine.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the hydroxylamine group can form hydrogen bonds. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride include:
2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride: This compound has a methyl group instead of an iodine atom, which affects its reactivity and applications.
2-Fluoro-N-hydroxy-5-chlorobenzimidoyl Chloride:
Eigenschaften
Molekularformel |
C7H4ClFINO |
---|---|
Molekulargewicht |
299.47 g/mol |
IUPAC-Name |
2-fluoro-N-hydroxy-5-iodobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4ClFINO/c8-7(11-12)5-3-4(10)1-2-6(5)9/h1-3,12H |
InChI-Schlüssel |
JOCQTLUUQRNDHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C(=NO)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.